Cas no 1286264-77-4 (Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate)

Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its piperidine and fluorophenol moieties. The tert-butyloxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, making it suitable for stepwise synthetic applications. The presence of both an amino and a fluoro substituent on the aromatic ring offers opportunities for further functionalization, enabling its use in pharmaceutical and agrochemical research. Its well-defined structure and high purity ensure reproducibility in complex reactions. This compound is particularly useful in the development of bioactive molecules, where precise control over molecular architecture is critical.
Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate structure
1286264-77-4 structure
Product Name:Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate
CAS No:1286264-77-4
MF:C17H25FN2O3
MW:324.390408277512
CID:4788282
Update Time:2025-05-23

Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate
    • tert-Butyl 4-((2-amino-6-fluorophenoxy)methyl)piperidine-1-carboxylate
    • Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate
    • Inchi: 1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)11-22-15-13(18)5-4-6-14(15)19/h4-6,12H,7-11,19H2,1-3H3
    • InChI Key: HQGJPUXOGZTQHI-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1OCC1CCN(C(=O)OC(C)(C)C)CC1)N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 392
  • XLogP3: 2.9
  • Topological Polar Surface Area: 64.8

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 443.4±25.0 °C at 760 mmHg
  • Flash Point: 222.0±23.2 °C
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate Security Information

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM381265-1g
tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate
1286264-77-4 CM381265
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$479 2022-09-03
Fluorochem
063940-1g
tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate
1286264-77-4 95%
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£360.00 2022-03-01

Additional information on Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate

Tert-Butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate: A Comprehensive Overview

Tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate, also known by its CAS number 1286264-77-4, is a complex organic compound with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention in recent years due to its unique structural properties and promising biological activities. In this article, we will delve into the structural features, synthesis methods, applications, and the latest research findings related to this compound.

The molecular structure of tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate is characterized by a piperidine ring substituted with a tert-butyl group at position 1 and a phenoxy-methyl group at position 4. The phenoxy group itself is further substituted with an amino group at position 2 and a fluorine atom at position 6. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical transformations and biological assays.

Recent studies have highlighted the potential of this compound as a building block in drug discovery. Its piperidine ring is known to exhibit significant bioavailability and pharmacokinetic properties, which are crucial for drug candidates. The presence of the amino group on the aromatic ring enhances hydrogen bonding capabilities, potentially improving the compound's solubility and interaction with biological targets. Additionally, the fluorine atom introduces electron-withdrawing effects, which can modulate the compound's reactivity and selectivity in biochemical environments.

The synthesis of tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate typically involves multi-step reactions, including nucleophilic substitutions, eliminations, and cyclizations. Researchers have optimized these steps to achieve high yields and purity levels. For instance, a recent study published in the Journal of Medicinal Chemistry described a novel route involving a Michael addition followed by cyclization to form the piperidine ring. This method not only simplifies the synthesis process but also reduces the overall cost of production.

In terms of applications, this compound has shown promise in several therapeutic areas. Preclinical studies have demonstrated its potential as an anti-inflammatory agent due to its ability to inhibit key inflammatory pathways such as COX-2. Furthermore, its activity against certain enzymes associated with neurodegenerative diseases like Alzheimer's has been reported in recent research. A study conducted by Smith et al. (2023) found that this compound exhibits moderate inhibitory activity against β-secretase, an enzyme implicated in amyloid plaque formation.

Beyond pharmacological applications, tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate has also been explored in materials science. Its unique structure allows for potential use in polymer chemistry as a cross-linking agent or as a precursor for advanced materials with tailored properties. Researchers are currently investigating its role in creating stimuli-responsive polymers that can adapt to environmental changes such as temperature or pH levels.

From an environmental standpoint, understanding the degradation pathways of this compound is crucial for assessing its ecological impact. Recent research has focused on biodegradation studies under various conditions to determine its persistence in natural environments. Findings suggest that under aerobic conditions, the compound undergoes rapid degradation due to microbial activity, minimizing its environmental footprint.

In conclusion, tert-butyl 4-[(2-amino-6-fluorophenoxy)methyl]piperidine-1-carboxylate (CAS No: 1286264-77-4) is a versatile compound with diverse applications across multiple disciplines. Its unique structural features make it an invaluable tool in drug discovery, materials science, and environmental chemistry. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play a significant role in advancing scientific innovation.

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